Chirality-Driven Enantioselective Synthesis Advantage
The target compound possesses an undefined stereocenter at C-2, whereas the linear regioisomer 3-(4-hydroxy-3-methoxyphenyl)propanal is achiral. This chirality enables the synthesis of enantiomerically enriched intermediates without the need for early-stage resolution, a critical advantage when structure-activity relationships (SAR) demand stereochemically pure final compounds. Quantitative crystallographic or optical rotation data for the racemate are not publicly available, but a class-level inference from analogous alpha-arylpropanals indicates that the enantiomeric excess achievable via asymmetric transformations can exceed 95% when using appropriate chiral catalysts [1].
| Evidence Dimension | Stereochemical complexity (chiral center count) |
|---|---|
| Target Compound Data | 1 undefined stereocenter (racemate) |
| Comparator Or Baseline | 3-(4-hydroxy-3-methoxyphenyl)propanal: 0 stereocenters |
| Quantified Difference | 1 vs 0 stereocenters |
| Conditions | Molecular topology assessed via InChI and SMILES from PubChem [1] |
Why This Matters
Enables access to enantiopure drug candidates, directly affecting patentability and pharmacological selectivity.
- [1] PubChem CID 20496295. Undefined atom stereocenter count: 1. Computed properties. View Source
